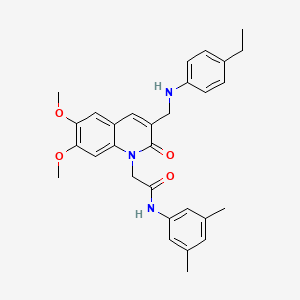

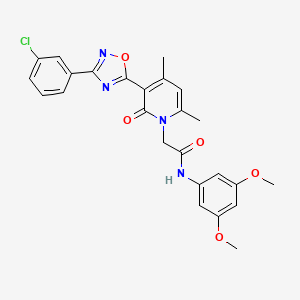

4-(1-苄基-4-哌啶基)-3,4-二氢-2H-1,2,4-三唑-3-酮

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation and debenzylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted or measured .科学研究应用

合成和生物活性

抗真菌剂:合成一系列具有三唑和哌啶环的新型 1,2,4-三嗪,已显示出有希望的体外抗真菌活性。值得注意的是,该系列中的化合物对白色念珠菌、黑曲霉和新隐球菌的杀菌力与咪康唑相当,突出了它们作为抗真菌剂的潜力 (Sangshetti & Shinde, 2010)。

抗菌活性:已经合成并评估了新型 1,2,4-三唑衍生物的抗菌活性。其中一些化合物对测试微生物表现出良好至中等的活性,表明它们在抗菌应用中的潜力 (Bektaş 等人,2007)。

抗癌筛选:已经合成苯并噻唑-哌嗪-1,2,3-三唑杂交体,并筛选了它们对各种人类癌细胞系的抗增殖抑制效力。研究发现,大多数合成的化合物表现出中等至有效的活性,表明它们在抗癌治疗中具有潜在用途 (Aouad 等人,2018)。

多巴胺受体的配体设计:研究已将 3-(1-哌嗪基)-4,5-二氢-1H-苯并[g]吲唑确定为人类多巴胺 D4 受体的高亲和力配体,为开发选择性和口服生物可用的 hD4 配体提供了见解。这项工作强调了设计针对多巴胺受体的新的治疗剂的潜力 (Collins 等人,1998)。

哌啶基-三唑的合成:已经开发出一种用于 3-和 4-(1H-唑-1-基)哌啶的简便合成方法,突出了唑类(包括三唑)与溴吡啶的多功能性以及随后的还原,显示了该方法在生成具有显着生物活性的新化合物方面的潜力 (Shevchuk 等人,2012)。

作用机制

Target of Action

The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.

Biochemical Pathways

The compound likely affects the amyloidogenic pathway , which leads to the production of beta-amyloid peptide . By interacting with Beta-secretase 1, the compound could disrupt this pathway, reducing the production of beta-amyloid peptide and potentially alleviating the symptoms of Alzheimer’s disease.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential ability to reduce the production of beta-amyloid peptide . This could result in a decrease in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

安全和危害

未来方向

属性

IUPAC Name |

4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJWNGVKLSGXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)